molecular formula C3H3ClN2O2 B8593099 5-Chlorohydantoin

5-Chlorohydantoin

Cat. No.: B8593099
M. Wt: 134.52 g/mol
InChI Key: UDHSRCRBMXLUHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chlorohydantoin is a useful research compound. Its molecular formula is C3H3ClN2O2 and its molecular weight is 134.52 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Applications

5-Chlorohydantoin has been investigated for its potential as an intermediate in the synthesis of various pharmaceutical compounds.

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating a series of chlorinated benzamides, compounds similar to this compound were found to possess comparable or superior activity against mycobacterial and bacterial strains compared to standard antibiotics like isoniazid and ciprofloxacin .
  • Chiral Synthesis : The ability to synthesize chiral derivatives from this compound has been explored. A recent methodology allowed for the preparation of chiral N-chlorinated hydantoins, which can facilitate the discovery of new asymmetric halogenation reactions in pharmaceutical development .

Biocidal Applications

This compound is utilized as a disinfectant and biocide, particularly in water treatment processes.

  • Water Disinfection : It has been employed as a safe and effective disinfectant for municipal water sources. The compound acts by releasing chlorine, which is effective in killing bacteria and other pathogens .
  • Pesticide Formulations : The compound is also included in formulations aimed at pest control. Its efficacy as a biocide makes it suitable for agricultural applications, where it helps manage microbial contamination .

Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent in various synthetic transformations.

  • Chlorination Reactions : It is used as a chlorinating agent in the synthesis of chlorinated organic compounds. For instance, this compound can facilitate the chlorination of acetophenones and other substrates under mild conditions, making it an attractive alternative to more hazardous reagents like sulfuryl chloride .
  • Synthesis of Complex Molecules : The compound has been utilized in the preparation of complex molecules such as Amphotericin B building blocks through selective chlorination processes .

Case Studies and Data Tables

The following table summarizes key findings related to the applications of this compound:

Application AreaDescriptionKey Findings
PharmaceuticalAntimicrobial agentComparable activity to standard antibiotics
Chiral synthesisEnables new asymmetric halogenation reactions
BiocidalWater disinfectionEffective against pathogens in municipal water
Pest controlUsed in agricultural pesticide formulations
Organic SynthesisChlorination reactionsMild conditions; alternative to hazardous reagents
Synthesis of complex moleculesUsed in synthesis of Amphotericin B intermediates

Properties

Molecular Formula

C3H3ClN2O2

Molecular Weight

134.52 g/mol

IUPAC Name

5-chloroimidazolidine-2,4-dione

InChI

InChI=1S/C3H3ClN2O2/c4-1-2(7)6-3(8)5-1/h1H,(H2,5,6,7,8)

InChI Key

UDHSRCRBMXLUHH-UHFFFAOYSA-N

Canonical SMILES

C1(C(=O)NC(=O)N1)Cl

Origin of Product

United States

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